molecular formula C33H62O6 B14637390 2,3-Bis(hexanoyloxy)propyl octadecanoate CAS No. 56149-04-3

2,3-Bis(hexanoyloxy)propyl octadecanoate

Cat. No.: B14637390
CAS No.: 56149-04-3
M. Wt: 554.8 g/mol
InChI Key: PFUKHRZVJUFMPJ-UHFFFAOYSA-N
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Description

2,3-Bis(hexanoyloxy)propyl octadecanoate is an ester compound derived from octadecanoic acid and hexanoic acid. It is characterized by its long-chain fatty acid structure, which makes it a significant molecule in various industrial and scientific applications. The compound’s molecular formula is C33H62O6, and it is known for its hydrophobic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(hexanoyloxy)propyl octadecanoate typically involves esterification reactions. One common method is the reaction of octadecanoic acid with 2,3-dihydroxypropyl hexanoate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized catalysts can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(hexanoyloxy)propyl octadecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and 2,3-dihydroxypropyl hexanoate.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Octadecanoic acid and 2,3-dihydroxypropyl hexanoate.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives of the original ester.

Scientific Research Applications

2,3-Bis(hexanoyloxy)propyl octadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and as a component of lipid-based drug delivery systems.

    Medicine: Explored for its potential in creating biocompatible materials for medical implants and drug delivery.

    Industry: Utilized in the production of lubricants, surfactants, and plasticizers due to its hydrophobic nature and stability.

Mechanism of Action

The mechanism of action of 2,3-Bis(hexanoyloxy)propyl octadecanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it can be hydrolyzed by esterases, releasing octadecanoic acid and 2,3-dihydroxypropyl hexanoate, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(octanoyloxy)propyl heptadecanoate
  • 2,3-Bis(octanoyloxy)propyl decanoate
  • Hexadecanoic acid, 2,3-bis(acetyloxy)propyl ester

Uniqueness

Compared to similar compounds, 2,3-Bis(hexanoyloxy)propyl octadecanoate has a unique combination of long-chain fatty acids, which imparts distinct hydrophobic properties and stability. This makes it particularly useful in applications requiring durable and water-resistant materials.

Properties

CAS No.

56149-04-3

Molecular Formula

C33H62O6

Molecular Weight

554.8 g/mol

IUPAC Name

2,3-di(hexanoyloxy)propyl octadecanoate

InChI

InChI=1S/C33H62O6/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-24-26-32(35)38-29-30(39-33(36)27-23-9-6-3)28-37-31(34)25-22-8-5-2/h30H,4-29H2,1-3H3

InChI Key

PFUKHRZVJUFMPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCC

Origin of Product

United States

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